N-(4-bromophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoaniline, tosyl chloride, and glycine derivatives.
Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving the starting materials under specific conditions, such as the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Acylation: The resulting imidazole derivative is then acylated using acetic anhydride to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can affect various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide
- N-(4-fluorophenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide
- N-(4-methylphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide
Uniqueness
N-(4-bromophenyl)-2-[3-(4-methylbenzenesulfonyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O4S/c1-13-2-8-16(9-3-13)27(25,26)22-11-10-21(18(22)24)12-17(23)20-15-6-4-14(19)5-7-15/h2-11H,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVSIWNYNWQLLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.